Physicochemical Differentiation: LogP, Polar Surface Area, and Fraction sp³ vs. Ethenesulfonyl Fluoride (ESF)
2‑Cyclopropylethynesulfonyl fluoride exhibits a computed LogP of 1.15, a topological polar surface area (TPSA) of 34 Ų, and an Fsp³ of 0.60, compared with ethenesulfonyl fluoride (ESF, CAS 677‑25‑8) which has XLogP3 = 0.6 and TPSA = 42.5 Ų with Fsp³ = 0 [1]. The +0.55 LogP difference indicates greater lipophilicity for the cyclopropyl‑ethynyl SASF, consistent with improved membrane permeability potential. The lower TPSA (34 vs. 42.5 Ų) further supports superior passive permeability characteristics, while the Fsp³ of 0.60 (vs. 0 for planar ESF) provides greater three‑dimensionality — a parameter positively correlated with clinical developability in medicinal chemistry campaigns [2].
| Evidence Dimension | Computed physicochemical properties (LogP, TPSA, Fsp³) |
|---|---|
| Target Compound Data | LogP = 1.15; TPSA = 34 Ų; Fsp³ = 0.60; MW = 148.15 Da; H‑bond acceptors = 2; H‑bond donors = 0; rotatable bonds = 2 |
| Comparator Or Baseline | Ethenesulfonyl fluoride (ESF, CAS 677‑25‑8): XLogP3 = 0.6; TPSA = 42.5 Ų; Fsp³ = 0; MW = 110.10 Da |
| Quantified Difference | ΔLogP = +0.55; ΔTPSA = −8.5 Ų; ΔFsp³ = +0.60; ΔMW = +38.05 Da |
| Conditions | Computed values (ChemSpace database; BOC Sciences building block database); LogP method may vary between sources |
Why This Matters
The higher LogP and lower TPSA of 2‑cyclopropylethynesulfonyl fluoride predict greater passive membrane permeability and blood–brain barrier penetration potential compared with ESF, while its higher Fsp³ offers enhanced conformational complexity — a key differentiator for medicinal chemistry programs prioritizing lead‑like three‑dimensionality over planar scaffolds.
- [1] ChemSpace. Cyclopropylethynesulfonyl fluoride — CSSB02125653407. CAS 2503202‑78‑4. LogP: 1.15; PSA: 34 Ų; Fsp3: 0.60; Rotatable bonds: 2; H‑bond acceptors: 2; H‑bond donors: 0. Accessed April 2026. View Source
- [2] Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. 2009, 52 (21), 6752–6756. View Source
